![molecular formula C24H21N3O4S B2827188 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-24-0](/img/no-structure.png)

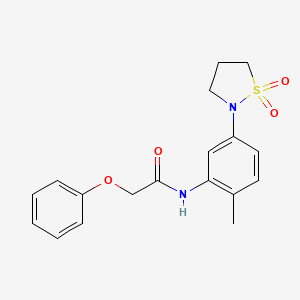

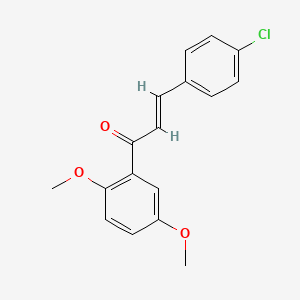

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions involving key precursors such as amino acids, ketones, and isothiocyanates. The structure and properties of these compounds are confirmed using techniques such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy. For instance, Hassan et al. (2014) discussed the synthesis and cytotoxic activity of some new pyrazole and pyrazolopyrimidine derivatives, which are related to quinazoline compounds due to their shared heterocyclic backbone and potential for biological activity Hassan, Hafez, & Osman, 2014.

Cytotoxicity and Anticancer Activity

Several studies have focused on the cytotoxic and potential anticancer properties of quinazoline derivatives. These compounds have been evaluated in vitro against various cancer cell lines to assess their efficacy in inhibiting cell growth. The structural modifications of these molecules can significantly impact their biological activity, including their ability to act as potent cytotoxic agents against cancer cells Pokhodylo & Obushak, 2019.

Pharmacological Evaluation

Quinazoline derivatives have been synthesized and evaluated for a variety of pharmacological activities, including analgesic, anti-inflammatory, and antihypertensive effects. Alagarsamy and Murugesan (2007) synthesized novel quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, demonstrating the versatility of quinazoline compounds in drug development Alagarsamy & Murugesan, 2007.

Safety and Hazards

Eigenschaften

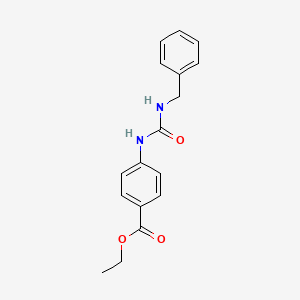

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the sulfanyl and carboxamide groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine hydrochloride", "4-methoxybenzyl chloride", "thiourea", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium methoxide", "sodium hydride", "4-methoxyaniline", "sulfuric acid", "hydrogen peroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 2-amino-3-cyano-4-methoxyquinazoline: 4-methoxybenzaldehyde is condensed with ethyl acetoacetate in the presence of guanidine hydrochloride to form 4-methoxy-2-methyl-3-oxo-2,3-dihydroquinazoline. This is then treated with thiourea and sodium hydroxide to form 2-amino-3-cyano-4-methoxyquinazoline.", "Synthesis of 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one: 2-amino-3-cyano-4-methoxyquinazoline is reacted with acetic anhydride and phosphorus pentoxide to form 3-acetoxy-2-cyano-4-methoxyquinazoline. This is then treated with 4-methoxybenzyl chloride and sodium methoxide to form 3-(4-methoxybenzyl)-2-cyano-4-methoxyquinazoline. The cyano group is then reduced with sodium hydride and sulfuric acid to form 3-(4-methoxybenzyl)-2-amino-4-methoxyquinazoline. This is then treated with hydrogen peroxide and sulfuric acid to form 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: 3-(4-methoxybenzyl)-2-sulfanylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to form 3-(4-methoxybenzyl)-2-(2-chloroacetylthio)quinazolin-4(3H)-one. This is then treated with 4-methoxyaniline and sodium bicarbonate to form 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS-Nummer |

421593-24-0 |

Molekularformel |

C24H21N3O4S |

Molekulargewicht |

447.51 |

IUPAC-Name |

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O4S/c1-30-18-8-3-15(4-9-18)14-25-22(28)16-5-12-20-21(13-16)26-24(32)27(23(20)29)17-6-10-19(31-2)11-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,32) |

InChI-Schlüssel |

YQPUBWNGAFRXSQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate](/img/structure/B2827109.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)

![Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2827116.png)

![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)